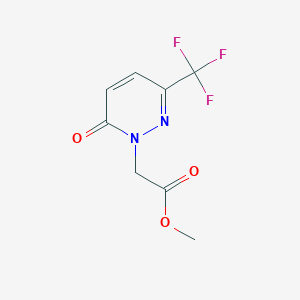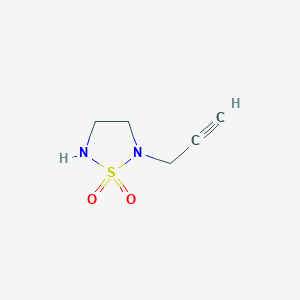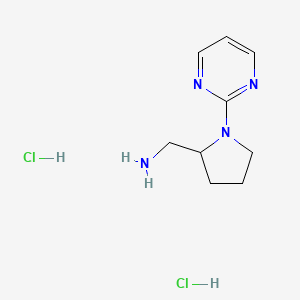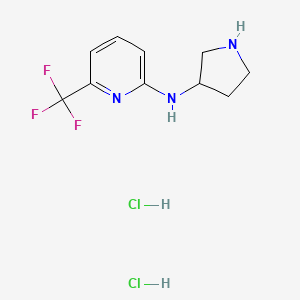
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine
Übersicht
Beschreibung
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine (FEOA) is a versatile molecule with a wide range of applications in the scientific and medical fields. FEOA has been used in a variety of studies, ranging from drug synthesis to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Chiral Resolution and Analytical Applications
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine and its derivatives are involved in chiral resolution processes. A notable application involves (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound closely related to 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine, which serves as a synthetic, enantiopure chiral resolution reagent. This reagent reacts with α-chiral primary and secondary amines through regioselective ring-opening, facilitating the analysis of scalemic mixtures of amines via 19F, 1H, and 13C NMR and HPLC. This application underscores the compound's versatility as an analytical tool in determining the enantiomeric excess (ee) of chiral amines (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Heterocycles
The fluorocyclization strategy has been applied to create 3-functionalized oxetanes and azetidines, marking a novel approach in synthesizing four-membered heterocycles. This method utilizes the fluorocyclization of 2-azidoallyl/2-alkoxyallyl alcohols and amines, highlighting the pivotal role of the pendant electron-donating group (-N3 or -OR) in polarizing the C═C double bond and facilitating the cyclization process. This represents the first example of using fluorocyclization to construct four-membered heterocycles, demonstrating the compound's utility in the efficient preparation of fluorinated cyclic structures (Zhang et al., 2021).
Antimicrobial and Antifungal Activities
Research has also explored the antimicrobial and antifungal properties of compounds synthesized from 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized through the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides, demonstrated antibacterial and antifungal activities. Some compounds exhibited activity comparable or slightly better than established medicinal standards such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Electrophilic Fluorination and Organic Synthesis
The electrophilic amination of phenols with diazenes, involving the treatment of fluorophenols in the presence of ZrCl(4), results in the amination process that includes the complete removal of the fluorine atom. This method showcases the compound's reactivity and potential in synthesizing fluorinated aromatic compounds through a unique mechanism that involves ipso amination and the introduction of chlorine atom, illustrating its application in organic synthesis and the modification of aromatic compounds (Bombek et al., 2004).
Eigenschaften
IUPAC Name |
2-fluoro-2-(oxolan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6(3-8)5-1-2-9-4-5/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITAJQWNJLAGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2-Propynyloxy)methyl]pyrene](/img/structure/B1473984.png)








![(1R,2R)-2-[(2-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474000.png)

